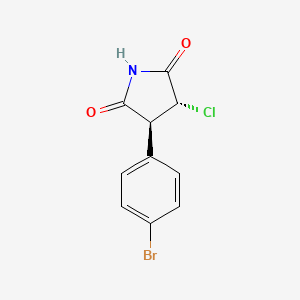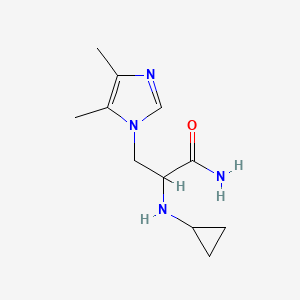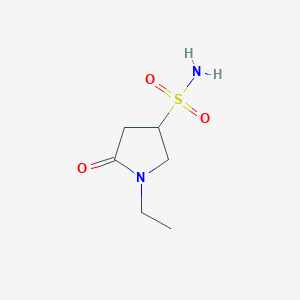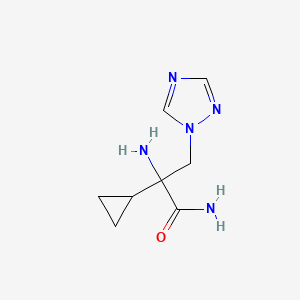
2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol This compound is notable for its unique structure, which includes a cyclopropyl group and a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves the use of 3-amino-1,2,4-triazole as a key starting material . One common method involves the reaction of 3-amino-1,2,4-triazole with cyclopropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学的研究の応用
2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
類似化合物との比較
2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds that contain the 1,2,4-triazole ring . Some of these compounds include:
- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 1-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethanone
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the cyclopropyl group and the 1,2,4-triazole ring in this compound contributes to its distinct chemical and biological properties.
特性
分子式 |
C8H13N5O |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-amino-2-cyclopropyl-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C8H13N5O/c9-7(14)8(10,6-1-2-6)3-13-5-11-4-12-13/h4-6H,1-3,10H2,(H2,9,14) |
InChIキー |
ZQSSPBJXSSOGKJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(CN2C=NC=N2)(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


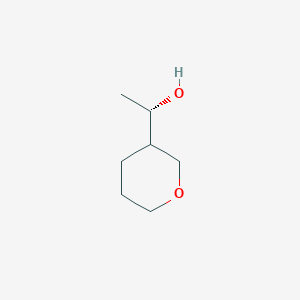
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
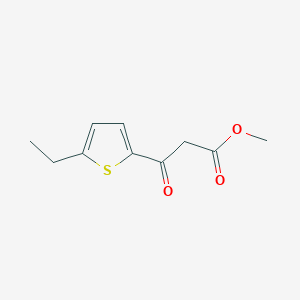


![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)

